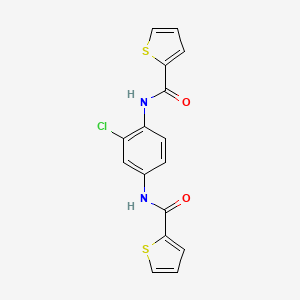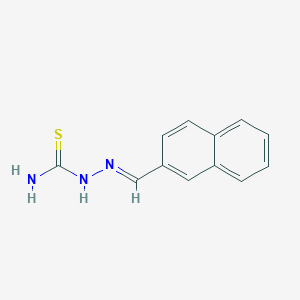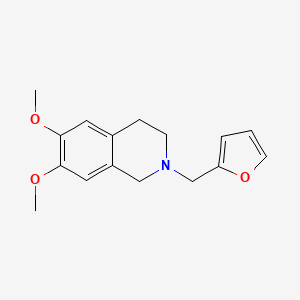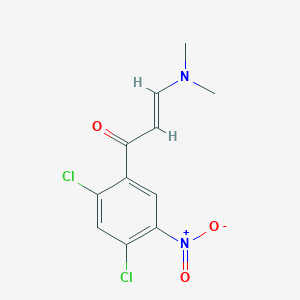
6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been proposed that this compound exerts its neuroprotective effects by inhibiting the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Apart from its neuroprotective properties, 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline has also been found to possess various other biochemical and physiological effects. Studies have shown that this compound possesses antioxidant properties and can help to reduce oxidative stress in the body. Additionally, this compound has been found to possess anti-inflammatory properties and can help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential applications in the field of medicine. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. One potential direction is to investigate its potential applications in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another potential direction is to investigate its potential applications in the treatment of cancer, as studies have shown that this compound possesses anticancer properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis process for large-scale production.
In conclusion, 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline is a promising compound with various scientific research applications. Its potential applications in the field of medicine make it a promising candidate for further research and development. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis process for large-scale production.
Aplicaciones Científicas De Investigación
6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline has been found to possess various scientific research applications. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound possesses neuroprotective properties and can help to prevent the death of neurons in the brain.
Propiedades
IUPAC Name |
6,7-dimethoxy-2-[(4-methoxy-2,3-dimethylphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-14-15(2)19(23-3)7-6-17(14)12-22-9-8-16-10-20(24-4)21(25-5)11-18(16)13-22/h6-7,10-11H,8-9,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAQVGWUBGBTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3834679.png)
![N-{2,5-dimethyl-3-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)methyl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3834692.png)
![2-methoxy-6-nitro-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B3834701.png)
![N'-[1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3834706.png)

![N-{4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl}acetamide](/img/structure/B3834732.png)
![6,6-dimethyl-6,6a-dihydrobenzo[c]acridin-7(5H)-one](/img/structure/B3834734.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}alanine](/img/structure/B3834740.png)

![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B3834753.png)
![4-methyl-2-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B3834755.png)